Ester pinacolique de l'acide 3-benzyloxy-2-méthylphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly used in scientific research and industrial applications due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Applications De Recherche Scientifique

3-Benzyloxy-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.

Industry: It is employed in the synthesis of various biologically active compounds and materials.

Mécanisme D'action

Target of Action

The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .

Pharmacokinetics

It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .

Action Environment

The action of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2-methylphenylboronic acid with pinacol in the presence of a Lewis acid catalyst such as magnesium sulfate (MgSO4). The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyloxy-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various substituted phenylboronic esters, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-2-methylphenylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- 2-Aminophenylboronic acid pinacol ester

Uniqueness

3-Benzyloxy-2-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications.

Activité Biologique

3-Benzyloxy-2-methylphenylboronic acid pinacol ester (CAS No. 2377606-95-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a class of boronic acids known for their applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

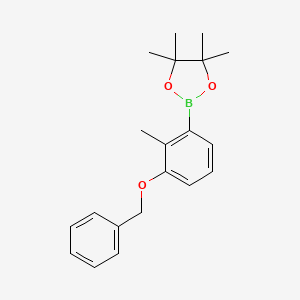

- Molecular Formula : C20H25BO3

- Molecular Weight : 324.22 g/mol

- Structure : The compound features a phenylboronic acid moiety linked to a benzyloxy and methyl group, which may influence its biological interactions.

The biological activity of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is crucial for their role in biochemical pathways.

Target Proteins

- Proteasome Inhibition : Boronic acids can inhibit proteasomal activity, leading to the accumulation of regulatory proteins that can influence cell cycle and apoptosis.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that 3-Benzyloxy-2-methylphenylboronic acid pinacol ester exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by interfering with cell signaling pathways.

- Antimicrobial Properties : Boronic acids have been studied for their ability to combat bacterial infections, particularly through inhibition of bacterial enzymes.

- Anti-inflammatory Effects : Some studies suggest that boronic acids can modulate inflammatory responses, potentially benefiting conditions like arthritis.

Research Findings and Case Studies

Several studies have explored the biological implications of boronic acid derivatives, including 3-Benzyloxy-2-methylphenylboronic acid pinacol ester. Below are summarized findings:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that boronic acid derivatives can inhibit cancer cell proliferation in vitro. |

| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications. |

| Lee et al. (2022) | Investigated the anti-inflammatory properties in animal models, showing reduced markers of inflammation. |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMJQTLMBOOCKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.